ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H26N2O7S and its molecular weight is 522.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thiazole-pyrimidine class of heterocycles, characterized by a thiazole ring fused with a pyrimidine. The presence of various functional groups such as acetyloxy and methoxy enhances its biological activity. The molecular formula is C30H25N2O7S, with a molecular weight of approximately 571.51 g/mol.
Antimicrobial Activity
Recent studies have indicated that thiazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene) have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
Anticancer Activity
The anticancer potential of the compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and apoptosis.
Case Study:
In a study by Sayed et al. (2019), derivatives of thiazole-pyrimidine were tested for their cytotoxic effects on human liver carcinoma cells (HepG-2). The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin.
Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |
---|---|---|---|
HepG-2 | 15 | Doxorubicin | 10 |
Anti-inflammatory Activity
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene) has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Compounds in this class often inhibit key enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer activities.
- Receptor Modulation: Interaction with specific receptors can lead to altered signaling cascades that promote apoptosis or inhibit cell proliferation.
- Oxidative Stress Induction: Some studies suggest that these compounds can increase oxidative stress within cells, leading to cell death in cancerous tissues.
Properties
Molecular Formula |
C27H26N2O7S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H26N2O7S/c1-6-35-26(32)23-15(2)28-27-29(24(23)18-11-12-20(36-16(3)30)21(13-18)34-5)25(31)22(37-27)14-17-9-7-8-10-19(17)33-4/h7-14,24H,6H2,1-5H3/b22-14+ |
InChI Key |
IUFLOROVAODSEO-HYARGMPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC=CC=C4OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC=CC=C4OC)S2)C |
Origin of Product |
United States |
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